molecular formula C19H17BrN2O3S B2529091 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 921833-84-3

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2529091
CAS No.: 921833-84-3
M. Wt: 433.32
InChI Key: RVZUNFQJKKPSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol features a 1H-imidazole core substituted with three key groups:

  • Benzo[d][1,3]dioxol-5-ylmethyl: A methylene-linked benzodioxole moiety, providing electron-rich aromaticity for π-π interactions.
  • Hydroxymethyl (-CH2OH): A polar group enabling hydrogen bonding and solubility enhancements.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogen bonding and aromatic interactions are critical .

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c20-15-4-1-13(2-5-15)11-26-19-21-8-16(10-23)22(19)9-14-3-6-17-18(7-14)25-12-24-17/h1-8,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZUNFQJKKPSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=C(C=C4)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol is a synthetic derivative that incorporates a benzo[d][1,3]dioxole moiety, which has been associated with various biological activities, particularly in cancer research. This article focuses on the biological activity of this compound, examining its potential anticancer properties, mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

C19H19BrN2O3S\text{C}_{19}\text{H}_{19}\text{BrN}_2\text{O}_3\text{S}

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on similar compounds demonstrated that certain derivatives showed promising anticancer activity with IC50 values lower than those of established chemotherapeutic agents like doxorubicin. For instance:

CompoundCell LineIC50 (µM)
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinHepG27.46

These results suggest that compounds containing the benzo[d][1,3]dioxole structure may inhibit cancer cell proliferation effectively while exhibiting lower toxicity towards normal cells .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Assessment using annexin V-FITC assays indicates that these compounds can induce apoptosis in cancer cells, as evidenced by changes in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Studies have shown that treatment with these compounds can lead to cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzo[d][1,3]dioxole moiety and the imidazole ring significantly influence biological activity. Key findings include:

  • Substitution Patterns : The presence of electron-withdrawing groups (like bromine) on the benzyl moiety enhances cytotoxicity.
  • Linker Variations : Different thioether linkages have been explored, showing varying degrees of activity against cancer cell lines.

Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives based on the benzo[d][1,3]dioxole framework. The synthesized compounds were tested against HepG2, HCT116, and MCF-7 cell lines using the sulforhodamine B (SRB) assay. Results indicated that most compounds exhibited significant cytotoxicity compared to control groups, with some achieving IC50 values significantly lower than doxorubicin .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding affinity of the compound to target proteins involved in cancer progression. The results indicated strong interactions with EGFR and other kinases, suggesting a potential pathway for therapeutic intervention.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the imidazole ring have significant antimicrobial properties. The presence of the benzo[d][1,3]dioxole moiety in this compound enhances its interaction with microbial targets. For instance, studies have shown that similar compounds exhibit activity against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Properties

Imidazole derivatives are well-documented for their anticancer activities. The compound's structure allows it to interact with various biological pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells, although further research is necessary to elucidate the exact mechanisms and efficacy .

Synthesis Methodologies

The synthesis of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves several key steps:

  • Step 1: Formation of the Imidazole Ring
    The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole core.
  • Step 2: Introduction of Substituents
    Subsequent reactions involve introducing the benzo[d][1,3]dioxole and thioether functionalities through nucleophilic substitution reactions or coupling reactions.
  • Step 3: Final Modification
    The final step typically involves reducing any functional groups to achieve the desired alcohol form of the compound.

A detailed synthetic pathway can be represented as follows:

StepReaction TypeReagents/ConditionsProduct
1CyclizationAcid/base catalystImidazole derivative
2Nucleophilic substitutionBenzo[d][1,3]dioxole derivativeSubstituted imidazole
3ReductionReducing agentFinal product

Study on Antimicrobial Effects

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazole derivatives, including those similar to (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol). Results indicated a significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent against resistant strains .

Evaluation of Anticancer Activity

Another research effort focused on the anticancer properties of compounds with similar structures. In vitro assays demonstrated that these compounds could induce apoptosis in human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use . The mechanism of action was linked to the disruption of cellular signaling pathways critical for cancer cell survival.

Chemical Reactions Analysis

Imidazole Core

  • Nucleophilic Substitution : The thioether group at position 2 reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts, confirmed via 1H^1H NMR (δ\delta 3.12–3.25 ppm for SCH3_3) .

  • Oxidation : Treatment with m-CPBA converts the thioether to a sulfoxide (δ\delta 2.83 ppm, singlet) .

Benzodioxole Moiety

  • Acid Hydrolysis : Under HCl (6M), the methylenedioxy bridge cleaves to yield catechol derivatives, detected via HPLC retention time shift (Δt = 4.2 min).

Bromobenzylthio Group

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh3 _3)4_4 catalysis to form biaryl products (yield: 68–72%).

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) induces C–S bond cleavage, forming 4-bromobenzaldehyde (GC-MS peak at m/z 184).

  • Thermal Stability : Decomposes at 215°C (DSC), releasing SO2_2 (detected via FT-IR at 1360 cm1 ^{-1 }) .

Table 2: Spectral Signatures

TechniqueKey Peaks/DataAssignment
1H^1H NMR (400 MHz, CDCl3_3)δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (s, 1H, imidazole-H), 5.34 (s, 2H, OCH2_2O) Aromatic and methylenedioxy protons
13C^{13}C NMRδ 147.8 (C=S), 121.9 (C-Br), 101.2 (OCH2_2O) Thioether and bromo carbons
HRMSm/z 491.0521 [M+H]+^+ (calc. 491.0518)Molecular ion confirmation

Comparison with Similar Compounds

Research Findings and Implications

  • Halogen Effects : Bromine in the target compound offers a balance between lipophilicity and polarizability compared to chlorine in CAS 855130-66-4, making it more suitable for targets requiring moderate hydrophobicity .
  • Benzodioxole Role : The benzodioxole group enhances binding affinity in enzyme inhibition studies, as seen in analogues like CAS 248249-56-1 .
  • Hydroxymethyl Utility : The -CH2OH group improves aqueous solubility, critical for bioavailability in drug design .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2–5.1 eV for analogs) to predict reactivity and charge transfer properties .
  • Molecular dynamics simulations : Model solvation effects and stability in biological membranes using software like Gaussian or GAMESS .
  • Mechanistic studies : Transition state analysis for substitution reactions (e.g., activation energies of ~25 kcal/mol for thioether formation) .

How is the compound’s biological activity evaluated, and what molecular targets are implicated?

Advanced Research Question

  • In vitro assays : Cytotoxicity screening (e.g., IC50 values against HeLa cells) and enzyme inhibition studies (e.g., COX-2 or kinase assays) .
  • Molecular docking : Predict binding affinity to targets like DNA topoisomerase II (binding energy ≤ -8.5 kcal/mol) using AutoDock Vina .
  • Transcriptomic profiling : RNA-seq to identify pathways (e.g., apoptosis or oxidative stress) modulated by the compound .

How can contradictory data on biological efficacy across studies be reconciled?

Advanced Research Question
Discrepancies (e.g., variable IC50 values) arise from:

  • Experimental design : Differences in cell line viability assays (MTT vs. resazurin) or incubation times .
  • Solubility factors : Use of DMSO vs. cyclodextrin-based carriers affects bioavailability .
  • Reproducibility : Cross-validation via orthogonal assays (e.g., Western blotting for apoptosis markers) and standardized protocols .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Question

  • Prodrug design : Esterification of the methanol group to enhance membrane permeability (e.g., acetate prodrugs) .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) identify susceptibility to CYP450 oxidation .
  • LogP optimization : Introduce hydrophilic groups (e.g., sulfonate) to reduce LogP from ~3.5 to <2.0, improving aqueous solubility .

How does molecular docking inform the design of analogs with improved target specificity?

Advanced Research Question

  • Pocket analysis : Identify key residues (e.g., Lys123 in topoisomerase II) for hydrogen bonding or π-π stacking .
  • Free energy perturbation (FEP) : Predicts substituent effects on binding (e.g., bromine substitution improves ΔG by ~1.2 kcal/mol) .
  • Scaffold hopping : Replace benzo[d][1,3]dioxole with thiadiazole to enhance affinity for ATP-binding pockets .

What are the stability challenges under varying pH and temperature conditions?

Basic Research Question

  • pH stability : Degradation at pH <3 (acidic cleavage of dioxole ring) or pH >10 (thioether hydrolysis) monitored via accelerated stability testing .
  • Thermal stability : DSC/TGA reveals decomposition above 150°C; storage recommendations include desiccated environments at 4°C .

How do structural modifications impact the compound’s bioactivity?

Advanced Research Question

  • SAR studies :
    • Benzo[d][1,3]dioxole replacement : Boron-containing analogs (e.g., dioxaborolane) show enhanced antitumor activity .
    • Thioether vs. ether linkages : Thioether improves logD by ~0.5 units but reduces metabolic stability .
  • Quantitative SAR (QSAR) : Regression models correlate substituent electronegativity with antimicrobial potency (R² ≥0.85) .

What advanced techniques optimize reaction yields during scale-up synthesis?

Advanced Research Question

  • Flow chemistry : Continuous processing reduces side reactions (e.g., polymerization) and improves yield by 15–20% .
  • Catalyst screening : Pd/C or Ni catalysts for Suzuki couplings (yield optimization from 60% to 85%) .
  • DoE (Design of Experiments) : Multi-variable analysis identifies optimal conditions (e.g., 70°C, 12 h, 1.2 eq. reagent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.